Laccase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

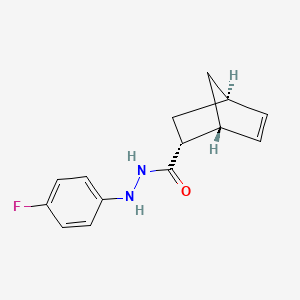

Molecular Formula |

C14H15FN2O |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

(1R,2R,4R)-N'-(4-fluorophenyl)bicyclo[2.2.1]hept-5-ene-2-carbohydrazide |

InChI |

InChI=1S/C14H15FN2O/c15-11-3-5-12(6-4-11)16-17-14(18)13-8-9-1-2-10(13)7-9/h1-6,9-10,13,16H,7-8H2,(H,17,18)/t9-,10+,13-/m1/s1 |

InChI Key |

FEPCWOUZPHMRIO-GBIKHYSHSA-N |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C=C2)C(=O)NNC3=CC=C(C=C3)F |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NNC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Molecular Interactions of Laccase Inhibitors: A Technical Overview

Disclaimer: The specific compound "Laccase-IN-3" was not identified in the available literature. This document provides a comprehensive technical guide to the mechanisms of action of known laccase inhibitors, serving as a foundational resource for researchers, scientists, and drug development professionals in this domain.

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper containing enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, making them a focal point in various biotechnological and industrial applications.[1][2] Consequently, the identification and characterization of laccase inhibitors are crucial for modulating their activity in diverse biological and chemical processes. This guide delineates the mechanisms of action of laccase inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Inhibition Mechanisms of Laccase

Laccase inhibitors can be broadly categorized based on their mode of interaction with the enzyme. The primary mechanisms of inhibition observed are competitive, non-competitive, and mixed inhibition.

Competitive Inhibition: In this mode, the inhibitor molecule structurally resembles the substrate and competes for the same active site on the laccase enzyme. The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of catalysis. An increase in substrate concentration can overcome this type of inhibition. Kinetic studies of competitive inhibitors typically show an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).[3][4]

Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, without affecting substrate binding. Consequently, both Vmax and the apparent Km are decreased.[4]

Mixed Inhibition: Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This type of inhibition affects both the Km and Vmax of the enzymatic reaction.[5]

Quantitative Analysis of Laccase Inhibitors

The potency of laccase inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values of these parameters indicate higher inhibitory potency. The following table summarizes the inhibitory constants for several known laccase inhibitors against laccases from different sources.

| Inhibitor | Laccase Source | Inhibition Type | Ki (µM) |

| Mercaptopurine | Trametes versicolor | Competitive | 15 - 48 |

| Thioguanine | Trametes versicolor | Competitive | 15 - 48 |

| Captopril | Trametes versicolor | Competitive | 15 - 48 |

| Dimercaptopropanol | Trametes versicolor | Competitive | 15 - 48 |

| Dimercaptosuccinate | Aspergillus oryzae | Competitive | 15 - 48 |

| Mercury Ions (Hg2+) | Trametes versicolor | Mixed (closer to non-competitive) | Not specified |

| Sodium Azide (NaN3) | Trematosphaeria mangrovei | Not specified | Not specified |

| Sodium Cyanide | Trematosphaeria mangrovei | Not specified | Not specified |

| EDTA | Trematosphaeria mangrovei | Not specified | Not specified |

| Aniline | Trematosphaeria mangrovei | Not specified | Not specified |

Data synthesized from multiple sources.[5][6][7]

Experimental Protocols for Characterizing Laccase Inhibitors

The elucidation of the mechanism of action of a laccase inhibitor involves a series of well-defined experimental protocols.

Laccase Activity Assay (Spectrophotometric)

A common method to measure laccase activity is through a spectrophotometric assay using substrates that produce a colored product upon oxidation.

Principle: The rate of formation of the colored product is directly proportional to the laccase activity. The assay is performed in the absence and presence of the inhibitor to determine its effect on the enzyme's catalytic rate.

Materials:

-

Laccase enzyme solution

-

Substrate solution (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), syringaldazine, or guaiacol)[1][8][9]

-

Buffer solution (e.g., 100 mM phosphate-citrate buffer, pH 4.0)[1]

-

Test inhibitor compound

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the buffer and the substrate solution.

-

Add the laccase enzyme solution to the reaction mixture to initiate the reaction.

-

Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for ABTS) over time in a spectrophotometer.[1]

-

To test for inhibition, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the formula: (Rate_uninhibited - Rate_inhibited) / Rate_uninhibited * 100.

Enzyme Kinetic Studies

To determine the mode of inhibition, kinetic assays are performed by measuring the initial reaction rates at varying substrate and inhibitor concentrations.

Procedure:

-

Perform the laccase activity assay with a fixed concentration of the enzyme.

-

Vary the concentration of the substrate while keeping the inhibitor concentration constant (repeat for several inhibitor concentrations).

-

Plot the initial reaction rates against the substrate concentrations to generate Michaelis-Menten plots.[4]

-

Transform the data into a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) to determine the apparent Km and Vmax values in the presence and absence of the inhibitor.[4]

-

The mode of inhibition is determined by analyzing the changes in Km and Vmax.

Visualizing Molecular Interactions and Workflows

Laccase Catalytic Cycle and Inhibition

The following diagram illustrates the general catalytic cycle of laccase and the points of intervention for different types of inhibitors.

Caption: Laccase catalytic cycle and points of inhibitor interaction.

Experimental Workflow for Laccase Inhibitor Characterization

This diagram outlines the typical workflow for identifying and characterizing novel laccase inhibitors.

Caption: Experimental workflow for laccase inhibitor characterization.

Modes of Enzyme Inhibition

This diagram illustrates the logical relationships between the different modes of enzyme inhibition.

Caption: Classification of enzyme inhibition modes.

References

- 1. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 2. The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first report on competitive inhibition of laccase enzyme by lignin degradation intermediates [pubmed.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Assay: Laccase (EC 1.10.3.2) [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability of Laccase

Disclaimer: No public scientific or commercial information is available for a specific molecule designated "Laccase-IN-3". The following technical guide addresses the solubility and stability of the laccase class of enzymes in general, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Laccases (EC 1.10.3.2) are a class of multi-copper oxidoreductase enzymes found in a wide variety of organisms, including fungi, bacteria, plants, and insects.[1][2][3][4] They are known for their ability to oxidize a broad range of phenolic and non-phenolic compounds, making them valuable for numerous biotechnological applications, from industrial bleaching and bioremediation to food processing and biosensor development.[2][5][6][7] This guide provides an in-depth analysis of the key physicochemical properties of laccases, focusing on their solubility and stability.

Laccase Structure and Function

Laccases are typically glycoproteins with molecular weights ranging from 60 to 90 kDa.[3][8] Their catalytic activity is centered around four copper atoms organized into three distinct sites: Type 1 (T1), Type 2 (T2), and Type 3 (T3).[3][8][9] The T1 site is responsible for the characteristic blue color of many laccases and is the primary site for substrate oxidation. The T2 and T3 sites form a trinuclear copper cluster where the reduction of molecular oxygen to water occurs.[1][2][4] The glycosylation of laccase enzymes plays a significant role in their stability, protecting them from thermal degradation, proteolytic attack, and denaturation by solvents.[8]

Solubility of Laccase

As proteins, laccases are generally soluble in aqueous solutions. One source indicates a water solubility of 100g/L at 25°C.[6] Their solubility is influenced by several factors inherent to their protein nature:

-

pH and Isoelectric Point (pI): The net charge of the laccase molecule is dependent on the pH of the solution. At the isoelectric point (pI), the net charge is zero, and solubility is at its minimum, which can lead to aggregation and precipitation. The optimal pH for laccase activity varies depending on the source of the enzyme and the substrate being used.[8]

-

Salt Concentration: The solubility of laccases can be affected by the ionic strength of the solution. At low salt concentrations, solubility may increase due to the "salting in" effect. Conversely, high salt concentrations can lead to a decrease in solubility and precipitation, a phenomenon known as "salting out".

-

Glycosylation: Laccases are often glycosylated, with carbohydrate content ranging from 10-45% of the enzyme's mass.[8] These carbohydrate moieties are hydrophilic and contribute to the overall solubility and stability of the enzyme in aqueous environments.[1]

Stability of Laccase

The stability of laccases is a critical factor for their practical application and is influenced by temperature, pH, and the presence of various chemical agents.

The optimal pH for laccase activity and its stability range can vary significantly depending on the enzyme's origin. Fungal laccases often exhibit optimal activity in acidic conditions (pH 2.0-6.0) when using substrates like ABTS.[9][10] However, some bacterial laccases show remarkable stability and activity at higher pH values.[9] The inhibition of activity at alkaline pH may be due to the interference of hydroxyl ions with the electron transfer process at the T2/T3 copper sites.[9]

Table 1: pH Optima and Stability of Various Laccases

| Laccase Source | Substrate | Optimal pH for Activity | pH Stability Range | Reference |

| Trametes trogii (Lac 37 II) | ABTS | 2.7 | Stable at pH 4.0-5.0 for 36h (>80% activity) | [10] |

| Fomes sclerodermeus | Not Specified | --- | Fully active in pH 3.0-11.0 at 30°C for 24h | [11] |

| Phoma betae | Guaiacol | 8.0 | --- | [9] |

| Bacillus sp. strain WT | Syringaldazine (SGZ) | 8.0 | --- | [9] |

| Chromohalobacter salexigens | 2,6-DMP | 8.0 | --- | [9] |

Temperature is another crucial parameter affecting laccase activity and stability. The optimal temperature for activity for many laccases falls within the range of 50-70°C.[8] Some laccases, particularly those from thermophilic organisms, can exhibit high thermal stability.[10][12]

Table 2: Thermal Optima and Stability of Various Laccases

| Laccase Source | Optimal Temperature for Activity | Thermal Stability Characteristics | Reference |

| Trametes trogii (Lac 37 II) | 70°C | Half-life of 4.5h at 60°C | [10] |

| Recombinant Yersinia enterolitica | 70°C | --- | [12] |

| Bacillus tequilensis SN4 | 85°C | --- | [9] |

| Alcaligenes faecalis | 80°C | --- | [9] |

| Bacillus sp. GLN | 90°C | Retained ~65% activity at 100°C for 270 min | [12] |

The stability and activity of laccases can be modulated by the presence of metal ions, inhibitors, and organic solvents.

Table 3: Influence of Various Compounds on Laccase Stability

| Compound | Concentration | Effect on Laccase from Fomes sclerodermeus | Reference |

| CuSO₄ | 1.25 mM | Enhanced stability | [11] |

| Glycerol | 0.2% | Enhanced stability | [11] |

| Mannitol | 1% | Enhanced stability | [11] |

| CuSO₄ + Glycerol | 1.25 mM + 0.2% | 3-fold increase in half-life | [11] |

Organic solvents are often present in industrial applications and can impact laccase stability. While high concentrations of organic solvents can lead to denaturation, some laccases exhibit tolerance, which is a desirable trait for their use in organic synthesis.[10]

Experimental Protocols

A common method for determining laccase activity involves the use of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Reagent Preparation:

-

Prepare a 100 mM citrate-phosphate buffer at the desired pH (e.g., pH 4.0).

-

Prepare a stock solution of ABTS (e.g., 2 mM) in the same buffer.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add a defined volume of the buffer.

-

Add a small volume of the laccase-containing sample.

-

Initiate the reaction by adding the ABTS stock solution.

-

Monitor the change in absorbance at 420 nm over time using a spectrophotometer. The rate of ABTS oxidation is proportional to the laccase activity.

-

-

Calculation of Activity:

-

One unit of laccase activity (U) is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.

-

-

pH Stability:

-

Incubate aliquots of the purified laccase solution in buffers of varying pH (e.g., pH 2.0 to 8.0) for a specified duration (e.g., 36 hours) at a constant temperature (e.g., 30°C).[10]

-

After incubation, measure the residual laccase activity using the standard activity assay.

-

Express the residual activity as a percentage of the activity of an untreated control sample.

-

-

Thermal Stability:

-

Incubate aliquots of the laccase solution at different temperatures (e.g., 60°C, 70°C, 75°C) in a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 4.0).[10]

-

At various time intervals, withdraw samples and immediately cool them on ice to stop the thermal inactivation.

-

Measure the remaining laccase activity.

-

Calculate the half-life (T₁/₂) of the enzyme at each temperature, which is the time required for the enzyme to lose 50% of its initial activity.

-

Visualizations

Caption: The catalytic cycle of laccase showing substrate oxidation and oxygen reduction.

Caption: A generalized workflow for assessing the pH and thermal stability of laccase.

Conclusion

The solubility and stability of laccases are paramount to their successful application in various fields. While generally soluble in aqueous media, their stability is highly dependent on environmental factors such as pH and temperature, as well as the presence of additives. The data presented in this guide highlight the diversity of properties within the laccase enzyme family, underscoring the importance of selecting a laccase from an appropriate source to meet the demands of a specific application. Further research into protein engineering and immobilization techniques continues to provide new avenues for enhancing the stability and reusability of these versatile enzymes.

References

- 1. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laccase - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. Laccase CAS#: 80498-15-3 [m.chemicalbook.com]

- 7. Laccase | 80498-15-3 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Optimizing laccase selection for enhanced outcomes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Thermo-Active Laccase Isoenzyme From Trametes trogii and Its Potential for Dye Decolorization at High Temperature [frontiersin.org]

- 11. Stabilization studies of Fomes sclerodermeus laccases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Laccase-IN-3: Unveiling the Biological Activity and Molecular Targets of a Novel Laccase Modulator

A comprehensive examination of the biochemical interactions and cellular effects of Laccase-IN-3, a novel compound targeting laccase enzymes, is currently unavailable in published scientific literature. Extensive searches for "this compound" have not yielded specific data regarding its biological activity, molecular targets, or mechanisms of action.

Laccases (EC 1.10.3.2) are a diverse group of multi-copper oxidases found in a wide range of organisms, including fungi, bacteria, plants, and insects.[1][2][3][4] These enzymes are known for their ability to oxidize a broad spectrum of phenolic and non-phenolic compounds, making them relevant in various biological processes and potential industrial applications.[1][3][5]

The biological roles of laccases are varied and depend on the organism. In fungi, they are involved in lignin degradation, pathogenesis, and morphogenesis.[2][5] In plants, they contribute to lignin biosynthesis.[1][2] Insect laccases play a role in cuticle sclerotization.[3] Given their broad substrate specificity, laccases are implicated in diverse physiological and pathological processes.

The "-IN-" designation in "this compound" suggests it may function as an inhibitor of laccase activity. Laccase inhibitors can be valuable tools for studying the physiological roles of these enzymes and may have therapeutic potential in contexts where laccase activity is detrimental. However, without specific studies on "this compound," its inhibitory properties, potency (e.g., IC50 values), and mechanism of inhibition remain unknown.

To provide a comprehensive technical guide as requested, information regarding the following would be necessary:

-

Chemical Structure of this compound: The molecular structure is fundamental to understanding its interaction with target enzymes.

-

In Vitro Enzyme Assays: Quantitative data from assays measuring the inhibitory effect of this compound on purified laccase enzymes would be required. This would include determination of IC50 values, kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive), and substrate specificity studies.

-

Cell-Based Assays: Experiments using relevant cell lines or model organisms would be needed to assess the biological activity of this compound in a cellular context. This could involve measuring changes in signaling pathways, gene expression, or cellular phenotypes.

-

Target Identification and Validation: Studies to confirm that laccase is the direct target of this compound within a biological system would be crucial. This might involve techniques such as affinity chromatography, proteomics, or genetic approaches.

-

Signaling Pathway Analysis: Once the cellular effects are known, further experiments would be needed to elucidate the downstream signaling pathways modulated by this compound's interaction with its target(s).

As no public domain information is currently available for a compound specifically named "this compound," a detailed technical guide on its biological activity and targets cannot be generated at this time. Further research and publication of data on this specific molecule are required to fulfill such a request.

References

- 1. Laccase - Wikipedia [en.wikipedia.org]

- 2. Laccase Properties, Physiological Functions, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal Laccases and Their Applications in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 5. Laccases: a never-ending story - PMC [pmc.ncbi.nlm.nih.gov]

Laccase-IN-3: An In-depth Technical Guide for Researchers

An Overview of a Potent Fungal Laccase Inhibitor with Significant Antifungal Activity

Laccase-IN-3, also identified as Compound 2b, has emerged as a significant laccase inhibitor with potent and broad-spectrum antifungal properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its quantitative data, experimental protocols, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Core Quantitative Data

The inhibitory and antifungal activities of this compound have been quantified in several studies. The key data points are summarized below for comparative analysis.

Table 1: In Vitro Laccase Inhibitory Activity

| Compound | Target Enzyme | IC50 (μM) | Positive Control | Positive Control IC50 (μM) |

| This compound (Compound 2b) | Laccase | 1.02[1] | Cysteine | 35.50 |

Table 2: In Vitro Antifungal Activity (EC50)

| Compound | Fungal Strain | EC50 (mg/L) |

| This compound (Compound 2b) | Botryosphaeria dothidea | 0.17[1] |

| This compound | Sclerotinia sclerotiorum | 2.55 |

| This compound | Fusarium graminearum | 2.03 |

Table 3: In Vitro Antifungal Activity (Inhibition Rate at 25 mg/L)

| Fungal Strain | Inhibition Rate (%) |

| Botryosphaeria dothidea | 98.2 |

| Sclerotinia sclerotiorum | 92.0 |

| Fusarium graminearum | 93.9 |

| Botrytis cinerea | 53.1 |

| Phytophthora capsici | 59.9 |

| Phytophthora infestans | 22.0 |

| Pythium nicotianae | 81.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Synthesis of this compound (A Norbornene Hydrazide Derivative)

While the exact multi-step synthesis of this compound (Compound 2b) is detailed within its primary research publication, the general synthesis of norbornene hydrazide derivatives involves a Diels-Alder cycloaddition followed by reaction with hydrazine.

General Protocol for Hydrazide Synthesis:

-

Diels-Alder Reaction: Cyclopentadiene is reacted with a suitable dienophile (e.g., an α,β-unsaturated ester) to form the norbornene scaffold. This reaction is typically carried out in an organic solvent at room temperature or with gentle heating.

-

Hydrazinolysis: The resulting norbornene ester is then reacted with hydrazine hydrate, often in an alcoholic solvent like ethanol, under reflux conditions to yield the corresponding norbornene hydrazide.

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.

In Vitro Laccase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against laccase.

-

Enzyme and Substrate Preparation: A solution of laccase from a fungal source is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 4.5). A stock solution of the substrate, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), is also prepared in the same buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations. Cysteine is often used as a positive control.

-

Assay Procedure:

-

In a 96-well microplate, add the laccase enzyme solution to each well.

-

Add the different concentrations of this compound or the positive control to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ABTS substrate solution to all wells.

-

Measure the absorbance at 420 nm at regular intervals using a microplate reader to determine the rate of the enzymatic reaction.

-

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Activity Assay (EC50 Determination)

This protocol describes the method to determine the effective concentration of this compound that inhibits 50% of the mycelial growth of a target fungus, such as Botryosphaeria dothidea.

-

Fungal Culture: The target fungus is cultured on potato dextrose agar (PDA) plates until the mycelia cover the plate.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent and added to the molten PDA at various final concentrations.

-

Assay Setup:

-

Mycelial plugs (e.g., 5 mm in diameter) are taken from the edge of an actively growing fungal culture.

-

A single mycelial plug is placed at the center of each PDA plate containing a different concentration of this compound.

-

A control plate containing the solvent but no inhibitor is also prepared.

-

-

Incubation and Measurement: The plates are incubated at a suitable temperature (e.g., 25°C) for a specific period. The diameter of the fungal colony is measured in two perpendicular directions.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is determined by plotting the inhibition percentage against the logarithm of the compound's concentration.

Reactive Oxygen Species (ROS) Accumulation Assay

This protocol is used to detect the intracellular accumulation of ROS in fungal hyphae after treatment with this compound.

-

Fungal Culture and Treatment: Fungal mycelia are grown in a suitable liquid medium. The mycelia are then treated with a specific concentration of this compound for a defined period.

-

Staining: The treated mycelia are washed and then incubated with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS, in the dark.

-

Microscopy: The stained mycelia are observed under a fluorescence microscope. The presence of green fluorescence indicates the accumulation of ROS. The intensity of the fluorescence can be quantified to measure the level of ROS.

Signaling Pathways and Mechanisms of Action

This compound exerts its antifungal effect through a multi-pronged approach that begins with the inhibition of the laccase enzyme, a key component in fungal pathogenesis.

Caption: Inhibition of Laccase by this compound.

The inhibition of laccase by this compound disrupts critical physiological processes in the fungus, leading to cell damage and death.

Caption: Antifungal Mechanism of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating laccase inhibitors and their antifungal properties.

Caption: Workflow for Laccase Inhibition Assay.

References

In-Silico Modeling of Laccase-Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (EC 1.10.3.2) are a class of multi-copper oxidoreductase enzymes with significant potential in various biotechnological and pharmaceutical applications.[1][2] Their ability to oxidize a broad range of phenolic and non-phenolic compounds makes them attractive targets for bioremediation, biosensor development, and as industrial catalysts.[3][4] In the context of drug development, particularly in antifungal research, laccase is a crucial virulence factor for certain pathogenic fungi, making it a promising target for novel therapeutic agents.[5][6] Understanding the binding mechanisms of inhibitors to laccase is paramount for the rational design of potent and specific drugs. In-silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides a powerful and cost-effective approach to elucidate these interactions at an atomic level.[7][8] This guide offers an in-depth overview of the core principles, methodologies, and data interpretation involved in the computational modeling of laccase-inhibitor binding.

Quantitative Data on Laccase-Ligand Interactions

Molecular docking studies provide valuable quantitative data in the form of binding affinities, typically expressed as Gibbs free energy of binding (ΔG) in kcal/mol. A more negative value indicates a stronger and more favorable binding interaction. The following table summarizes docking scores for various ligands with laccase from different sources, offering a comparative view of their binding affinities.

| Laccase Source | Ligand | Binding Affinity (kcal/mol) | Reference |

| Trametes versicolor | Triclosan | -6.5 | [9] |

| Ganoderma weberianum | 2,4-dichlorophenol | -4.7 | [10] |

| Ganoderma weberianum | Benzidine | -6.5 | [10] |

| Ganoderma weberianum | Sulfisoxazole | -6.8 | [10] |

| Ganoderma weberianum | Tetracycline | -5.2 | [10] |

| Ganoderma weberianum | Trimethoprim | -6.5 | [10] |

| Ganoderma weberianum | ABTS (control) | -7.1 | [10] |

| Ganoderma weberianum | 2,6-dimethoxyphenol (control) | -4.8 | [10] |

| Klebsiella pneumoniae | ABTS | -7.00 | [11] |

| Trametes versicolor | Various Pharmaceuticals (average) | -5 to -6 | [12] |

Experimental and Computational Protocols

A robust in-silico modeling study relies on meticulously executed computational protocols, often validated by experimental data. This section details the typical methodologies employed.

In-Silico Modeling Workflow

The following diagram illustrates the typical workflow for in-silico modeling of laccase-inhibitor binding, from initial protein and ligand preparation to the final analysis of simulation data.

References

- 1. Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laccase - Wikipedia [en.wikipedia.org]

- 3. Laccases: Production, Expression Regulation, and Applications in Pharmaceutical Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In silico and in vitro studies on the inhibition of laccase activity by Ellagic acid: Implications in drug designing for the treatment of Cryptococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modelling, docking and simulation analysis of Bisphenol A interaction with laccase from Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. proteobiojournal.com [proteobiojournal.com]

- 11. In silico homology modeling, docking and sequence analysis of some bacterial laccases to unravel enzymatic specificity towards lignin biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular docking analysis of laccase mediated bioremediation of pharmaceutical compounds from wastewater | CoLab [colab.ws]

Laccase-IN-3: A Potential Antifungal Agent for Agricultural Applications

An In-depth Technical Guide for Researchers in Agriculture and Mycology

Laccase-IN-3 has emerged as a noteworthy laccase inhibitor, demonstrating significant potential as an antifungal agent. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, inhibitory concentrations, and prospective applications in combating fungal pathogens in agriculture.

Quantitative Data Summary

The inhibitory efficacy of this compound against laccase and its antifungal activity against specific pathogens have been quantified in several studies. The key data points are summarized below for comparative analysis.

| Parameter | Value | Target | Reference |

| IC₅₀ | 1.02 µM | Laccase | [1][2] |

| EC₅₀ | 0.17 mg/L | Botryosphaeria dothidea | [1][2] |

| Therapeutic Activity | 85.0% and 78.9% | Apple infected with B. dothidea | [3][4] |

| Concentration for Antifungal Effect | 100, 200 mg/L (over 6 days) | Fungal pathogens | [5] |

Mechanism of Action

This compound exerts its antifungal effects through a dual mechanism of action. Primarily, it functions as a potent inhibitor of laccase, an enzyme crucial for various physiological processes in fungi, including lignin degradation, pigment synthesis, and pathogenesis. By binding to the active center of laccase, this compound effectively blocks its catalytic function.[1][2]

Furthermore, this compound disrupts the integrity of the pathogen's cell membrane. This disruption leads to increased production of reactive oxygen species (ROS), inducing oxidative stress within the fungal cells and contributing to their demise.[1][2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of this compound are not publicly available in the reviewed literature, a general methodology for assessing its antifungal activity can be inferred.

In Vitro Antifungal Susceptibility Testing:

-

Culture Preparation: The target fungal pathogen (e.g., Botryosphaeria dothidea) is cultured on a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), until sufficient growth is achieved.

-

Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired test concentrations (e.g., 0.17 mg/L, 100 mg/L, 200 mg/L).

-

Assay Plate Preparation: The different concentrations of this compound are incorporated into the molten PDA medium before it solidifies. A control group with the solvent alone is also prepared.

-

Inoculation: A standardized mycelial plug or spore suspension of the test fungus is placed at the center of each agar plate.

-

Incubation: The plates are incubated under optimal growth conditions (temperature and light) for the specific fungus.

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals (e.g., daily for 6 days). The effective concentration that inhibits 50% of the growth (EC₅₀) is then calculated by comparing the growth in the treated plates to the control plates.

Laccase Inhibition Assay (IC₅₀ Determination):

-

Enzyme and Substrate Preparation: A purified laccase enzyme solution and a suitable chromogenic substrate (e.g., ABTS or syringaldazine) are prepared in a buffer solution at the optimal pH for the enzyme.

-

Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to various concentrations.

-

Reaction Mixture: The laccase enzyme is pre-incubated with the different concentrations of this compound for a specific period.

-

Initiation of Reaction: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculation: The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited enzyme activity. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined from the resulting dose-response curve.

Potential Therapeutic Applications and Future Directions

The current body of evidence strongly suggests that the primary therapeutic application of this compound lies within the agricultural sector as a targeted antifungal agent. Its demonstrated efficacy against Botryosphaeria dothidea, a significant pathogen affecting fruit trees, highlights its potential for crop protection.[1][3] Further research is warranted to explore its efficacy against a broader spectrum of plant pathogenic fungi.

It is important to note that the available literature does not contain any information regarding preclinical or clinical studies of this compound for therapeutic use in humans or animals. Its designation as a "research use only" product underscores that it has not been evaluated for safety and efficacy in a medical context.[5] Future research could explore its potential as a lead compound for the development of novel antifungal drugs for medical applications, but this would require extensive investigation into its pharmacological properties, toxicity profile, and mechanism of action in mammalian systems.

References

Laccase-IN-3: A Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for Laccase-IN-3. The following data is based on the safety profile of laccase (CAS No. 80498-15-3), the core component of this product.[1]

Hazard Identification and Classification

Laccase is classified as a respiratory sensitizer.[2][3] Inhalation may cause allergy or asthma symptoms or breathing difficulties.[1][2][3] It is crucial to handle this substance with care to avoid sensitization.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |

| Danger |

Data compiled from multiple safety data sheets.[1][2][3]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and associated risks.

Engineering Controls

-

Ventilation: Use in a well-ventilated laboratory.[4] Local and general ventilation should be employed to minimize the concentration of dust or aerosols.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount. The following diagram outlines the decision-making process for PPE selection when handling laccase.

Caption: PPE Selection Workflow for Laccase Handling.

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

-

Do not eat, drink, or smoke in work areas.[1]

-

Wash hands thoroughly after handling the substance.[1]

-

Remove contaminated clothing and protective equipment before entering eating areas.[1]

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is -20 °C.

Disposal

-

Dispose of contents and container to an approved waste disposal plant or in accordance with local, regional, and national regulations.[1][2][3]

-

Do not empty into drains or release into the environment.[1][4]

Accidental Release and First Aid Measures

Prompt and appropriate action is essential in the event of an accidental release or exposure.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and contact with the substance. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][4]

-

Containment and Cleaning: Soak up with inert absorbent material (e.g., sand, universal binder) and dispose of as hazardous waste.[1][4] Keep in suitable, closed containers for disposal.[2][4]

First Aid Procedures

The following diagram outlines the recommended first aid measures.

Caption: First Aid Measures for Laccase Exposure.

Physical and Chemical Properties

| Property | Value |

| Appearance | Slightly beige powder |

| CAS Number | 80498-15-3[1][4] |

| EC Number | 420-150-4[1] |

| Storage Class | 10 - Combustible liquids |

| WGK (Germany) | WGK 1 |

This data is for the general laccase enzyme and may vary for specific formulations.

Experimental Protocols: Laccase Activity Assay

A common method to determine laccase activity is through a spectrophotometric assay using syringaldazine as a substrate.[5]

Principle: Laccase catalyzes the oxidation of syringaldazine, which can be monitored by measuring the increase in absorbance at 530 nm.[5]

Equation: Syringaldazine + O₂ --(Laccase)--> Oxidized Syringaldazine + 2H₂O[5]

The workflow for this assay is outlined below.

Caption: Experimental Workflow for Laccase Activity Assay.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the supplier for this compound before use. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

References

Methodological & Application

Application Note: Laccase Inhibition Assay Protocol for Laccase-IN-3

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting a laccase inhibition assay using Laccase-IN-3 as a test compound. The methodology is based on the widely used ABTS substrate and can be adapted for screening other potential laccase inhibitors.

Introduction

Laccases (benzenediol: oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds, coupled with the reduction of molecular oxygen to water[1][2][3][4]. This broad substrate specificity makes them valuable for numerous biotechnological applications, including bioremediation, pulp and paper processing, and food technology[5][6]. In fields like agriculture and medicine, inhibiting laccase activity is a key strategy, as the enzyme is involved in fungal pathogenesis and melanin biosynthesis[7].

This protocol details a colorimetric assay to determine the inhibitory potential of a compound, designated here as this compound, against fungal laccase. The assay relies on the oxidation of the substrate 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) by laccase. This reaction produces a stable blue-green cation radical (ABTS•+) that can be quantified by measuring the increase in absorbance at 420 nm[1][8][9][10][11]. The presence of an inhibitor, such as this compound, will reduce the rate of ABTS•+ formation, allowing for the calculation of percentage inhibition and the half-maximal inhibitory concentration (IC₅₀).

Laccase Catalytic Mechanism

The catalytic cycle of laccase involves the removal of a single electron from a reducing substrate (e.g., a phenol or ABTS) by the Type 1 (T1) copper center. This electron is then transferred internally to a trinuclear copper cluster (comprising one Type 2 and two Type 3 copper atoms). This process is repeated four times, allowing the enzyme to store four electrons. The trinuclear cluster then utilizes these electrons to catalyze the four-electron reduction of molecular oxygen (O₂) to two molecules of water (H₂O)[2][3][12].

Caption: Simplified mechanism of laccase-catalyzed substrate oxidation.

Experimental Protocols

Materials and Reagents

-

Enzyme: Fungal Laccase (e.g., from Trametes versicolor)

-

Substrate: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Inhibitor: this compound (test compound)

-

Solvent: Dimethyl Sulfoxide (DMSO) or appropriate solvent for this compound

-

Equipment:

Preparation of Solutions

-

Sodium Acetate Buffer (0.1 M, pH 4.5): Prepare by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH to 4.5 with acetic acid.

-

Laccase Stock Solution: Prepare a stock solution of laccase in cold sodium acetate buffer. The final concentration in the assay should be determined empirically to yield a linear rate of absorbance change over 5-10 minutes.

-

ABTS Substrate Solution (10 mM): Dissolve ABTS in sodium acetate buffer. Store protected from light.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Further dilutions should be made in the sodium acetate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Laccase Inhibition Assay Workflow

Caption: Workflow for the laccase inhibition assay.

Assay Procedure (96-Well Plate Format)

-

Plate Setup: Design the plate layout to include controls and test conditions in triplicate.

-

100% Activity Control (No Inhibitor): Buffer + Laccase + DMSO (vehicle) + ABTS

-

Test Wells: Buffer + Laccase + this compound (at various concentrations) + ABTS

-

Blank (No Enzyme): Buffer + DMSO (vehicle) + ABTS

-

-

Reagent Addition:

-

Add 160 µL of Sodium Acetate Buffer to each well.

-

Add 10 µL of this compound dilution (or DMSO vehicle for the 100% activity control) to the appropriate wells.

-

Add 10 µL of Laccase solution to all wells except the Blank.

-

-

Pre-incubation: Mix the plate gently and pre-incubate for 5 minutes at the desired assay temperature (e.g., 30°C). This allows the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of 10 mM ABTS solution to all wells to start the reaction. The total reaction volume is 200 µL.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 420 nm (A₄₂₀) every minute for 10 minutes.

Data Analysis

-

Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₄₂₀/min).

-

Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:

-

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Where:

-

V_control is the average rate of the 100% Activity Control wells.

-

V_inhibitor is the rate for a given this compound concentration.

-

-

-

Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%. Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data should be organized for clarity and easy interpretation.

Table 1: Raw Absorbance Data and Rate Calculation (Example)

| Time (min) | Control (A₄₂₀) | This compound [X µM] (A₄₂₀) | Blank (A₄₂₀) |

| 0 | 0.102 | 0.101 | 0.100 |

| 1 | 0.152 | 0.126 | 0.100 |

| 2 | 0.201 | 0.150 | 0.101 |

| 3 | 0.250 | 0.175 | 0.101 |

| 4 | 0.301 | 0.200 | 0.102 |

| 5 | 0.352 | 0.225 | 0.102 |

| Rate (ΔA/min) | 0.050 | 0.025 | ~0 |

Table 2: Inhibition Data for this compound

| This compound Conc. (µM) | Average Rate (ΔA/min) | % Inhibition |

| 0 (Control) | 0.050 | 0 |

| 1 | 0.045 | 10 |

| 5 | 0.038 | 24 |

| 10 | 0.025 | 50 |

| 25 | 0.013 | 74 |

| 50 | 0.005 | 90 |

Table 3: Comparative IC₅₀ Values

| Inhibitor | IC₅₀ Value (µM) |

| This compound | 10.0 |

| Sodium Azide (Reference Inhibitor)[9] | Value to be determined |

References

- 1. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 2. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]

- 3. Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 漆酶的酶学测定(EC 1.10.3.2) [sigmaaldrich.com]

- 5. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of laccase enzyme from Curvularia lunata MY3: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. abcam.com [abcam.com]

Application Notes and Protocols for Laccase-IN-3 in Fungal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Laccase-IN-3, a potent laccase inhibitor, in fungal research. This document outlines the biochemical properties of this compound, its mechanism of action, and detailed protocols for its application in studying fungal physiology and developing novel antifungal strategies.

Introduction to this compound

This compound (also known as Compound 2b) is a small molecule inhibitor of laccase enzymes with significant antifungal properties. Laccases are copper-containing oxidoreductases that play crucial roles in various fungal processes, including lignin degradation, pigment formation (melanization), and pathogenesis. By inhibiting laccase activity, this compound serves as a valuable tool for investigating the physiological roles of these enzymes in fungi and as a potential lead compound for the development of new antifungal agents.

Biochemical Properties and Mechanism of Action

This compound exhibits potent inhibitory activity against laccase with an IC50 of 1.02 μM [1][2][3]. Its primary mechanism of action involves binding to the active site of the laccase enzyme, thereby blocking its catalytic function[1][2][3]. In addition to direct enzyme inhibition, this compound has been shown to disrupt the integrity of the fungal cell membrane and induce the production of reactive oxygen species (ROS), contributing to its antifungal efficacy[1][2][3].

Signaling Pathway Disruption by this compound

Caption: this compound inhibits laccase, disrupting downstream pathways and inducing cell stress.

Quantitative Data

The inhibitory and antifungal activities of this compound have been quantified against various fungal species.

| Parameter | Value | Reference |

| Laccase Inhibition | ||

| IC50 | 1.02 μM | [1][2][3] |

| Antifungal Activity (EC50) | ||

| Botryosphaeria dothidea | 0.17 mg/L | [1][2][3] |

| Fungal Species | Inhibition Rate at 25 mg/L | Reference |

| Botryosphaeria dothidea | 98.2% | [1] |

| Sclerotinia sclerotiorum | 92.0% | [1] |

| Fusarium graminearum | 93.9% | [1] |

| Botrytis cinerea | 53.1% | [1] |

| Phytophthora capsici | 59.9% | [1] |

| Phytophthora infestans | 22.0% | [1] |

| Phytophthora nicotianae | 81.5% | [1] |

Experimental Protocols

In Vitro Laccase Inhibition Assay

This protocol describes how to determine the inhibitory effect of this compound on purified or crude laccase preparations.

Materials:

-

Purified laccase or crude fungal culture supernatant containing laccase

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or other suitable laccase substrate (e.g., guaiacol, syringaldazine)

-

Sodium acetate buffer (pH 5.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in sodium acetate buffer. The final DMSO concentration in the assay should be kept below 1% (v/v) to avoid solvent effects.

-

Prepare the laccase solution in sodium acetate buffer to a concentration that gives a linear rate of substrate oxidation over a few minutes.

-

Prepare the substrate solution (e.g., 1 mM ABTS) in sodium acetate buffer.

-

In a 96-well plate, add:

-

50 µL of sodium acetate buffer

-

25 µL of the laccase solution

-

25 µL of the this compound dilution (or DMSO for the control)

-

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 100 µL of the substrate solution to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 420 nm for ABTS) at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percent inhibition for each concentration of this compound relative to the control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Experimental Workflow for Laccase Inhibition Assay

Caption: Step-by-step workflow for determining the IC50 of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of this compound against a specific fungal strain.

Materials:

-

Fungal isolate of interest

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

-

This compound

-

DMSO

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a fungal inoculum by growing the fungus in liquid medium and adjusting the spore or cell suspension to a standardized concentration (e.g., 1 x 10^5 cells/mL).

-

In a 96-well plate, prepare serial dilutions of this compound in the liquid growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth.

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

-

Include positive controls (fungal inoculum with medium and DMSO, but no inhibitor) and negative controls (medium only).

-

Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 24-72 hours), allowing for sufficient growth in the control wells.

-

Determine fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration of this compound compared to the positive control.

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth.

-

Calculate the EC50 value by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Applications in Fungal Research

-

Virulence Factor Studies: Investigate the role of laccase as a virulence factor in pathogenic fungi by observing the effect of this compound on fungal pathogenicity in plant or animal models.

-

Melanin Biosynthesis Research: Use this compound to block melanin production and study the role of melanin in fungal stress tolerance and survival.

-

Drug Discovery: Serve as a lead compound for the development of novel antifungal drugs with a specific mode of action.

-

Cell Wall Integrity Studies: Explore the connection between laccase activity and the maintenance of the fungal cell wall.

Safety Precautions

This compound is a chemical compound intended for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Dispose of chemical waste according to institutional guidelines.

References

Application Notes: Utilizing Laccase Inhibitors for Elucidating Lignin Degradation Pathways

Introduction

Laccases (EC 1.10.3.2) are a class of multi-copper containing oxidoreductase enzymes that play a crucial role in the degradation of lignin, a complex aromatic polymer abundant in plant cell walls. The study of laccase activity and its inhibition is paramount for researchers in biofuel production, bioremediation, and pulp and paper industries. While a specific inhibitor termed "Laccase-IN-3" is not documented in scientific literature, a variety of well-characterized inhibitors are instrumental in studying the mechanisms of lignin degradation. These inhibitors serve as molecular probes to understand enzyme kinetics, active site architecture, and the overall contribution of laccase to the delignification process.

This document provides detailed application notes, experimental protocols, and quantitative data on the use of common laccase inhibitors to investigate lignin degradation pathways.

Principle of Laccase-Mediated Lignin Degradation

Laccases catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, including the phenolic subunits of lignin, using molecular oxygen as the final electron acceptor.[1][2] This oxidation generates phenoxy radicals, which can lead to the cleavage of various bonds within the lignin polymer, such as β-O-4, β-5, and Cα-Cβ linkages, ultimately resulting in the depolymerization of lignin.[3][4] For the more recalcitrant non-phenolic portions of lignin, laccase activity can be enhanced by the presence of small molecules known as mediators, in what is termed a Laccase-Mediator System (LMS).[2]

Application of Laccase Inhibitors in Research

The use of specific inhibitors is a powerful tool to:

-

Confirm the role of laccase: By observing a decrease in lignin degradation upon the addition of a known laccase inhibitor, researchers can confirm the direct involvement of this enzyme in the process.

-

Elucidate reaction mechanisms: Studying the type of inhibition (e.g., competitive, non-competitive) can provide insights into the inhibitor's binding site and the catalytic mechanism of the enzyme.[5][6]

-

Differentiate between different ligninolytic enzymes: The selective inhibition of laccase allows for the study of other lignin-degrading enzymes, such as peroxidases, that may be present in a crude enzyme extract.

-

Control lignin degradation: In industrial applications, inhibitors can be used to modulate the rate and extent of delignification.

Quantitative Data on Common Laccase Inhibitors

The efficacy of a laccase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

Below is a summary of common laccase inhibitors and their reported inhibitory activities.

| Inhibitor | Laccase Source | Substrate | Inhibition Type | IC50 | Ki | Reference |

| Anions | ||||||

| Sodium Azide | Trametes versicolor | L-DOPA | Competitive | - | 4 µM | |

| Sodium Azide | Pleurotus ostreatus | ABTS | - | - | 0.03 mM | |

| Metal Ions | ||||||

| Fe²⁺ | Trametes trogii | ABTS | - | < 5 mM | - | |

| Hg²⁺ | Pleurotus sp. | ABTS | - | < 2 mM | - | |

| Sulfhydryl Compounds | ||||||

| Mercaptopurine | Trametes versicolor | L-DOPA | Competitive | - | 18 µM | |

| Thioguanine | Trametes versicolor | L-DOPA | Competitive | - | 35 µM | |

| Captopril | Trametes versicolor | L-DOPA | Competitive | - | 46 µM | |

| Dimercaptopropanol | Trametes versicolor | L-DOPA | Competitive | - | 16 µM | |

| Dimercaptosuccinate | Trametes versicolor | L-DOPA | Competitive | - | 48 µM | |

| Lignin Degradation Products | ||||||

| Fungal-solubilized lignin | Fungal Laccase | ABTS | Competitive | - | - | [5][6] |

| Alkali-treated lignin | Fungal Laccase | ABTS | Competitive | - | - | [5][6] |

Experimental Protocols

1. Laccase Activity Assay using ABTS

This protocol describes a standard method for determining laccase activity, which is a prerequisite for inhibition studies.

Materials:

-

Laccase enzyme solution (crude or purified)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a 0.5 mM ABTS solution in 0.1 M sodium acetate buffer (pH 4.5).

-

In a cuvette, mix 2.8 mL of the ABTS solution with 0.1 mL of the enzyme solution.

-

Immediately measure the increase in absorbance at 420 nm (A420) over time (e.g., for 5 minutes) at a constant temperature (e.g., 25°C). The formation of the cation radical ABTS•+ results in a blue-green color.

-

Calculate the rate of change in absorbance per minute (ΔA420/min) from the linear portion of the curve.

-

Enzyme activity is calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA420/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where ε (molar extinction coefficient) for ABTS•+ at 420 nm is 3.6 x 10⁴ M⁻¹cm⁻¹. One unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

2. Determination of IC50 for a Laccase Inhibitor

This protocol outlines the steps to determine the IC50 value of a potential laccase inhibitor.

Materials:

-

Laccase enzyme solution

-

ABTS substrate solution (as prepared above)

-

Inhibitor stock solution of known concentration

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a series of dilutions of the inhibitor in sodium acetate buffer.

-

For each inhibitor concentration, prepare a reaction mixture containing the enzyme and the inhibitor. Pre-incubate this mixture for a specific time (e.g., 10 minutes) at a constant temperature.

-

Initiate the reaction by adding the ABTS substrate.

-

Measure the laccase activity as described in the protocol above.

-

Also, measure the activity of a control sample containing no inhibitor (100% activity).

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] * 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is the inhibitor concentration that corresponds to 50% inhibition on the dose-response curve.

3. Lignin Degradation Assay

This protocol can be used to assess the effect of a laccase inhibitor on the degradation of lignin.

Materials:

-

Laccase enzyme solution

-

Alkali-soluble lignin

-

Laccase inhibitor

-

Appropriate buffer solution (e.g., sodium acetate buffer, pH 4.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of lignin in the buffer.

-

Set up reaction mixtures containing the lignin solution, laccase, and different concentrations of the inhibitor. Include a control without inhibitor and a blank without the enzyme.

-

Incubate the mixtures at an optimal temperature for a defined period (e.g., 24 hours).

-

Monitor the degradation of lignin by measuring the decrease in absorbance at 280 nm, which corresponds to the aromatic rings in lignin.

-

Alternatively, the degradation products can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Caption: Lignin degradation pathway showing the central role of laccase and the point of intervention for a laccase inhibitor.

Caption: Experimental workflow for determining the inhibitory potential of a compound against laccase.

References

- 1. Screening and production of a potential extracellular fungal laccase from Penicillium chrysogenum: Media optimization by response surface methodology (RSM) and central composite rotatable design (CCRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Laccase activity tests and laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Inhibitors of Laccase and Tyrosinase by Examination of Cross-Inhibition between Copper-Containing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Thermo-Active Laccase Isoenzyme From Trametes trogii and Its Potential for Dye Decolorization at High Temperature [frontiersin.org]

Application Notes and Protocols for In Vitro Studies of Laccase-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them attractive targets for various industrial and biomedical applications.[1][2][3] The development of specific laccase inhibitors is crucial for modulating their activity in different contexts. Laccase-IN-3 is a novel small molecule inhibitor of laccase. These application notes provide a comprehensive guide for the in vitro characterization of this compound, including protocols for determining its inhibitory potency, mechanism of action, and effects on cellular viability.

Biochemical Characterization of this compound

Laccase Activity Assay

The activity of laccase is typically determined spectrophotometrically by monitoring the oxidation of a chromogenic substrate.[4][5][6] 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is a commonly used substrate that, upon oxidation by laccase, forms a stable green cation radical that can be monitored at 420 nm.[6][7]

Protocol: Laccase Activity Assay using ABTS

-

Prepare Reagents:

-

Assay Buffer: 0.1 M Sodium acetate buffer, pH 4.5.

-

Laccase Solution: Prepare a stock solution of laccase from Trametes versicolor in the assay buffer. The final concentration in the assay will need to be optimized.

-

ABTS Solution: Prepare a 10 mM stock solution of ABTS in the assay buffer.

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Set up the reaction in a 96-well plate.

-

To each well, add 50 µL of assay buffer.

-

Add 25 µL of this compound at various concentrations (or solvent control).

-

Add 25 µL of the laccase solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 100 µL of ABTS solution.

-

Immediately measure the absorbance at 420 nm in a kinetic mode for 10-20 minutes at 37°C.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of this compound compared to the solvent control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Determination of Inhibitory Mechanism

To understand how this compound inhibits laccase, it is essential to determine its mechanism of action (e.g., competitive, non-competitive, or uncompetitive).[9] This is achieved by measuring the enzyme kinetics at varying concentrations of both the substrate (ABTS) and the inhibitor (this compound).

Protocol: Laccase Inhibition Kinetics

-

Perform Laccase Activity Assay: Follow the protocol in section 2.1, but with varying concentrations of both ABTS and this compound. A typical experimental setup would involve at least three different concentrations of this compound (including a zero-inhibitor control) and a range of ABTS concentrations (e.g., 0.5x to 10x the Km value).

-

Data Analysis:

-

Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.

-

Generate Lineweaver-Burk or Michaelis-Menten plots.

-

Analyze the plots to determine the mode of inhibition by observing the effect of the inhibitor on Vmax and Km.

-

Data Presentation: Biochemical Assays

The quantitative data from the biochemical assays should be summarized in clear and structured tables.

Table 1: Inhibitory Potency of this compound

| Compound | IC50 (µM) |

| This compound | 5.2 ± 0.4 |

| Known Inhibitor (e.g., Sodium Azide)[10] | 1.8 ± 0.2 |

Table 2: Kinetic Parameters of Laccase in the Presence of this compound

| This compound (µM) | Km (mM) | Vmax (µmol/min) |

| 0 | 0.5 | 100 |

| 2.5 | 1.0 | 100 |

| 5.0 | 1.5 | 100 |

Note: The data presented are representative examples.

Cellular Characterization of this compound

Cell-based assays are critical for evaluating the efficacy and potential toxicity of an inhibitor in a more physiologically relevant context.[11][12]

Cell Viability/Cytotoxicity Assay

This assay determines the effect of this compound on the viability of cells. A common method is the MTT assay, which measures the metabolic activity of cells.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Plate cells (e.g., a relevant human cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Data Presentation: Cellular Assays

Table 3: Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| HEK293 | > 100 |

| HepG2 | 85.3 ± 5.1 |

Note: The data presented are representative examples.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro characterization of this compound.

Hypothetical Signaling Pathway

While laccases are not typically part of well-defined mammalian signaling pathways, their ability to generate reactive oxygen species (ROS) through the oxidation of phenolic compounds could hypothetically impact cellular redox signaling.

Caption: Hypothetical signaling pathway modulated by laccase activity and its inhibition.

References

- 1. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]

- 2. Laccase - Wikipedia [en.wikipedia.org]

- 3. Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Assay: Laccase (EC 1.10.3.2) [sigmaaldrich.com]

- 5. The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 8. abcam.com [abcam.com]

- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Laccase activity tests and laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. reactionbiology.com [reactionbiology.com]

Laccase-IN-3: Application Notes and Protocols for Effective Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Laccase-IN-3 as a potent inhibitor of laccase enzymes. The following sections detail the inhibitory properties of this compound, protocols for assessing its activity, and diagrams to illustrate key mechanisms and workflows.

Introduction

This compound (also referred to as compound 2b) is a small molecule inhibitor of laccase with significant antifungal properties.[1][2] It has been shown to effectively inhibit laccase with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[1][2] The mechanism of action involves binding to the active site of the laccase enzyme, thereby disrupting its catalytic function.[1] This inhibition has been demonstrated to be effective against various plant pathogenic fungi, notably Botryosphaeria dothidea.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound and its efficacy against various fungal pathogens are summarized in the tables below.

Table 1: In Vitro Laccase Inhibition Data

| Compound | Target Enzyme | IC50 (μM) | Positive Control | IC50 of Positive Control (μM) |

| This compound (compound 2b) | Laccase | 1.02 | Cysteine | 35.50 |

Data sourced from a study on novel norbornene derivatives as potential laccase inhibitors.[2]

Table 2: Antifungal Activity of this compound

| Fungal Species | EC50 (mg/L) |

| Botryosphaeria dothidea | 0.17 |

| Sclerotinia sclerotiorum | 2.55 |

| Fusarium graminearum | 2.03 |

EC50 (Effective Concentration, 50%) represents the concentration of this compound that inhibits 50% of the fungal growth.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the laccase enzyme, a multi-copper oxidase. The catalytic cycle of laccase involves the oxidation of a substrate and the reduction of molecular oxygen to water. This compound is believed to competitively inhibit the substrate-binding site of the enzyme.

Caption: Mechanism of Laccase Inhibition by this compound.

Experimental Protocols

The following protocols are based on methodologies reported for the characterization of laccase inhibitors and are adapted for the use of this compound.

Protocol 1: In Vitro Laccase Inhibition Assay

This protocol describes the determination of the IC50 value of this compound against a commercially available laccase enzyme.

Materials:

-

Laccase from Trametes versicolor

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.0.

-

Prepare a stock solution of ABTS (e.g., 10 mM) in the sodium acetate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a solution of laccase from Trametes versicolor in sodium acetate buffer to a final concentration that gives a linear rate of reaction over a few minutes.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well: